molecular formula C17H15N5O4 B5517317 5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid

5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid

Cat. No.: B5517317
M. Wt: 353.33 g/mol
InChI Key: ZCVXSBBYFCETJK-IFRROFPPSA-N
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Description

5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a triazole moiety, and a benzene dicarboxylic acid group

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole moiety can interact with enzymes, potentially inhibiting their activity, which is useful in drug design.

    Fluorescent Probes: The compound can be modified to act as a fluorescent probe for biological imaging.

Medicine

    Antimicrobial Agents: The compound’s structure allows it to interact with microbial cell walls, making it a potential antimicrobial agent.

    Cancer Therapy: Its ability to inhibit specific enzymes can be exploited in the development of anticancer drugs.

Industry

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their physical properties.

Mechanism of Action

Triazole compounds are known to show versatile biological activities by binding with a variety of enzymes and receptors in the biological system .

Safety and Hazards

The safety and hazards of a compound depend on its structure and properties. For example, 3,5-Dimethyl-4H-1,2,4-triazole may cause irritation and damage to the eyes, skin, respiratory system, and digestive system. It should be used and stored under appropriate conditions, and contact with skin and eyes should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne.

    Coupling with Benzene Dicarboxylic Acid: The final step involves coupling the pyrrole-triazole intermediate with benzene-1,3-dicarboxylic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the triazole moiety, potentially converting it to a triazoline.

    Substitution: Electrophilic substitution reactions can take place on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Triazolines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,4-dicarboxylic acid: Similar structure but with different positioning of the carboxylic acid groups.

    5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,2-dicarboxylic acid: Another isomer with different carboxylic acid positioning.

    5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,3-dicarboxamide: Similar structure but with amide groups instead of carboxylic acids.

Uniqueness

The unique combination of the pyrrole, triazole, and benzene dicarboxylic acid groups in 5-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid provides it with distinct chemical and biological properties

Properties

IUPAC Name

5-[2,5-dimethyl-3-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c1-10-3-14(7-20-21-8-18-19-9-21)11(2)22(10)15-5-12(16(23)24)4-13(6-15)17(25)26/h3-9H,1-2H3,(H,23,24)(H,25,26)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVXSBBYFCETJK-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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